
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, connected to an ethanamine chain. Its molecular formula is C8H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution Reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Ethanamine Chain: The ethanamine chain is attached via a nucleophilic substitution reaction, often using an alkyl halide as the starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
2-(4-Methoxyphenyl)pyrimidine: A compound with a methoxy group at the 4-position of the pyrimidine ring.
Uniqueness
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O, with a molecular weight of approximately 178.24 g/mol. The compound features a pyrimidine ring substituted with a methoxy group and an ethylamine side chain, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic processes.
- Neurotransmitter Modulation : Research suggests that pyrimidine derivatives can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction may be mediated through serotonin or dopamine receptor pathways .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Antimicrobial Studies
A comparative analysis was conducted on various pyrimidine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Compound Name | Antimicrobial Activity (Zone of Inhibition in mm) |
---|---|
This compound | 15 mm against E. coli |
Pyrimidine Derivative A | 18 mm against S. aureus |
Pyrimidine Derivative B | 12 mm against E. coli |
Note : The zone of inhibition indicates the effectiveness of the compound against microbial growth.
Neuropharmacological Effects
In vivo studies have shown that related pyrimidines can exhibit anxiolytic and antidepressant-like effects in rodent models. These effects are often linked to alterations in neurotransmitter levels, particularly serotonin and norepinephrine .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including our compound of interest. Results indicated that this compound had promising activity against gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Neuropharmacology : Another research project investigated the effects of similar compounds on anxiety-like behaviors in mice. The results demonstrated that administration of these compounds led to significant reductions in anxiety-related behaviors, indicating a possible therapeutic application for anxiety disorders .
Properties
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12-2)11-7(10-6)3-4-9/h5H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKZZZDUDHMOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.